
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester, commonly known as triphenylphosphate (TPP), is an ester of phosphoric acid. TPP is a widely used flame retardant in various industries, including electronics, textiles, and plastics. It is also used as a plasticizer, lubricant, and solvent. The chemical structure of TPP is (C6H5O)3P=O.
Mecanismo De Acción
The mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a flame retardant is based on the formation of a char layer on the surface of the material. The char layer acts as a barrier to the heat and prevents the material from burning. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester also releases phosphoric acid when exposed to heat, which dilutes the flammable gases and reduces the combustion rate.
Efectos Bioquímicos Y Fisiológicos
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to have various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to disrupt the endocrine system and cause developmental abnormalities in animals. It has also been linked to cancer and reproductive disorders in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several advantages as a flame retardant and plasticizer in lab experiments. It is easy to handle, has good thermal stability, and is compatible with various polymers. However, Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several limitations, such as its toxicity, environmental impact, and potential health hazards. It is important to use Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester in a well-ventilated area and follow the safety guidelines.
Direcciones Futuras
There are several future directions for the research on Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester. One area of research is the development of safer and more environmentally friendly flame retardants and plasticizers. Another area of research is the study of the mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester on the endocrine system and the development of safer alternatives. The use of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a probe to study enzyme activity and protein-ligand interactions is also an area of interest for future research.
Métodos De Síntesis
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester can be synthesized by the reaction of phosphorus oxychloride with phenol in the presence of a catalyst. The reaction produces Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester and hydrochloric acid as a byproduct. The reaction is exothermic and requires careful temperature control. The yield of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester depends on the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is widely used in scientific research as a flame retardant and plasticizer. It is also used as a probe to study the enzyme activity and protein-ligand interactions. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
69515-46-4 |
|---|---|
Nombre del producto |
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester |
Fórmula molecular |
C21H21O4P |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
diphenyl (3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3 |
Clave InChI |
PLBFTNYDDQQDME-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Otros números CAS |
69515-46-4 |
Sinónimos |
Diphenyl 3-Isopropylphenyl Phosphate; m-Isopropylphenyl Diphenyl Phosphate; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



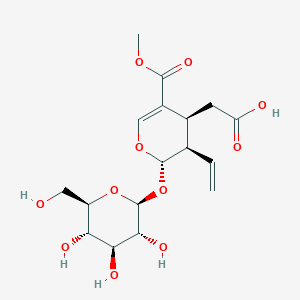
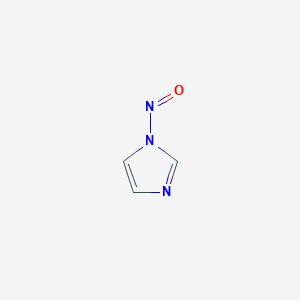
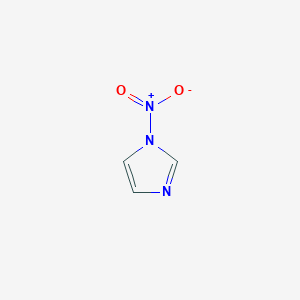
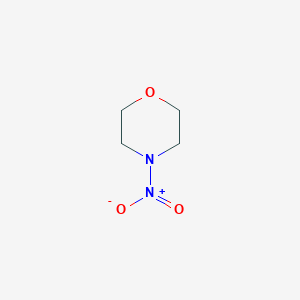
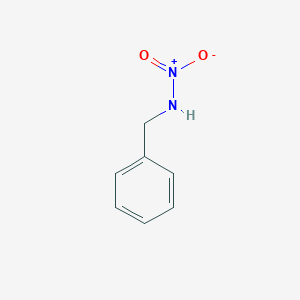
![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)
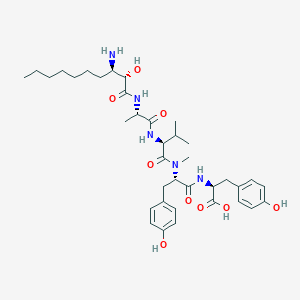
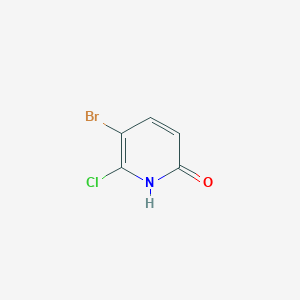
![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)


